molecular formula C22H25N5O3 B2374104 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049423-17-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2374104
CAS No.: 1049423-17-7
M. Wt: 407.474
InChI Key: XQYVCRQTKDWIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and biochemical research. Its unique structure, which integrates isoquinoline, pyrrole, and isoxazole rings, allows it to interact with multiple biological targets, making it a compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves multiple steps:

  • Starting Materials:

    • 3,4-dihydroisoquinoline

    • 1-methyl-1H-pyrrole-2-amine

    • 5-methylisoxazole-3-carboxylic acid

  • Stepwise Synthesis:

    • Step 1: Formation of the intermediate by reacting 3,4-dihydroisoquinoline with 1-methyl-1H-pyrrole-2-amine under controlled conditions.

    • Step 2: The intermediate then undergoes a condensation reaction with 5-methylisoxazole-3-carboxylic acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process while ensuring the purity and yield are maintained through optimization of reaction conditions, solvent use, and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions at various positions, particularly the pyrrole ring.

  • Reduction: It can also be reduced under specific conditions to modify its biological activity.

  • Substitution: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can participate in nucleophilic substitution reactions, especially at positions susceptible to electrophilic attack.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (MCPBA).

  • Reduction: Hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Use of alkyl halides for nucleophilic substitution under basic conditions.

Major Products Formed from These Reactions

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced amine derivatives.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be utilized as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and organic synthesis pathways.

Biology

Biologically, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can be used as a molecular probe to investigate cellular processes and protein interactions.

Medicine

Medically, this compound shows potential in drug development, particularly in designing molecules that can modulate biological targets involved in diseases such as cancer and neurological disorders.

Industry

Industrially, it could be used in the development of pharmaceuticals, agrochemicals, and advanced materials due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound's structure allows it to fit into the active sites of these targets, influencing their function and downstream biological pathways.

Comparison with Similar Compounds

When compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide stands out due to its unique structural combination of isoquinoline, pyrrole, and isoxazole rings. This distinct arrangement enhances its ability to interact with multiple biological targets, offering a broader range of applications.

Similar Compounds

  • N1-(2-(2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

  • N1-(2-(1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

This compound is quite the chemical marvel, offering many possibilities in both research and application

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-13-19(18-8-5-10-26(18)2)27-11-9-16-6-3-4-7-17(16)14-27/h3-8,10,12,19H,9,11,13-14H2,1-2H3,(H,23,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYVCRQTKDWIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.